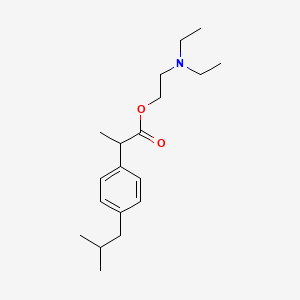

Ibuprofen diethylaminoethyl ester

Descripción

structure given in first source

Propiedades

Número CAS |

64622-41-9 |

|---|---|

Fórmula molecular |

C19H31NO2 |

Peso molecular |

305.5 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C19H31NO2/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 |

Clave InChI |

LMNZWAJFILAFEC-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BF DEAE BF-DEAE brufen diethylaminoethyl ester diethylaminoethyl alpha-methyl-4-(2-methylpropyl)benzene acetate ibuprofen diethylaminoethyl este |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Diethylaminoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ibuprofen (B1674241) Diethylaminoethyl Ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details a potential synthetic protocol, outlines key characterization parameters, and illustrates relevant biological pathways.

Introduction

Ibuprofen is a cornerstone medication for managing pain, inflammation, and fever.[1] Its therapeutic effects are derived from the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis.[2][3][4] However, the oral administration of ibuprofen can lead to gastrointestinal side effects due to the presence of a free carboxylic acid moiety.[5]

Prodrug strategies, such as esterification, are employed to mask this acidic group, potentially reducing gastric irritation and improving physicochemical properties for alternative delivery routes, such as transdermal administration.[3][6] Ibuprofen diethylaminoethyl ester is one such prodrug, designed to be hydrolyzed in the body to release the active ibuprofen molecule. This guide details its synthesis from ibuprofen and 2-(diethylamino)ethanol (B1670525) and provides a thorough summary of its characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through an acid-catalyzed esterification (Fischer esterification) of ibuprofen with 2-(diethylamino)ethanol. The general reaction is illustrated below.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol

The following protocol is a representative procedure based on general acid-catalyzed esterification methods for ibuprofen.[3]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine ibuprofen (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq). Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase such as 7:1 n-Hexane:Ethyl Acetate.[3] The disappearance of the ibuprofen spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acidic catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: Purify the crude ester using column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate to isolate the pure this compound.[3]

Characterization

The successful synthesis of the ester is confirmed through various analytical techniques. The compound is reported to be a yellow solid.[7]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64622-41-9 | [7] |

| Molecular Formula | C₁₉H₃₁NO₂ | [8] |

| Molecular Weight | 305.45 g/mol | [7] |

| Appearance | Yellow Solid | [7] |

| Monoisotopic Mass | 305.23547 Da | [8] |

| XlogP (Predicted) | 4.6 | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While specific experimental spectra for this exact compound are not widely published, the expected data can be reliably predicted based on the known spectra of ibuprofen and related esters.

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

The key diagnostic feature in the IR spectrum is the shift of the carbonyl (C=O) stretching frequency upon conversion of the carboxylic acid to an ester.

| Functional Group | Parent Ibuprofen (cm⁻¹) | Expected for Ester (cm⁻¹) | Reference |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Absent | [9] |

| C=O Stretch (Carbonyl) | ~1720 | ~1730 - 1750 | [4][10] |

The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a new C=O stretch at a higher wavenumber are strong indicators of successful esterification.[10]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted ¹H and ¹³C NMR chemical shifts are based on the structure of ibuprofen and the diethylaminoethyl moiety.

Predicted ¹H NMR Data:

| Protons | Multiplicity | Approx. δ (ppm) | Description |

| -CH(CH₃)₂ | Doublet | ~0.9 | 6H, two methyls of isobutyl group |

| -CH(CH₃)₂ | Multiplet | ~1.8 | 1H, methine of isobutyl group |

| -CH₂-Ar | Doublet | ~2.4 | 2H, methylene (B1212753) of isobutyl group |

| -CH(C=O)-CH₃ | Doublet | ~1.5 | 3H, methyl of propionate (B1217596) group |

| -CH(C=O)-CH₃ | Quartet | ~3.7 | 1H, methine of propionate group |

| Ar-H | Doublets | ~7.1 - 7.2 | 4H, aromatic protons |

| -N(CH₂CH₃)₂ | Triplet | ~1.0 | 6H, methyls of ethyl groups |

| -N(CH₂CH₃)₂ | Quartet | ~2.5 | 4H, methylenes of ethyl groups |

| -O-CH₂-CH₂-N- | Triplet | ~4.1 | 2H, methylene adjacent to ester oxygen |

| -O-CH₂-CH₂-N- | Triplet | ~2.7 | 2H, methylene adjacent to nitrogen |

3.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Predicted m/z values for common adducts in electrospray ionization (ESI) are provided.

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.24275 |

| [M+Na]⁺ | 328.22469 |

| [M-H]⁻ | 304.22819 |

| [M+K]⁺ | 344.19863 |

| Data sourced from PubChem[8] |

The fragmentation pattern in electron ionization (EI) would likely show initial loss of the diethylaminoethyl group or cleavage at the ester linkage, followed by fragmentation of the ibuprofen backbone, with characteristic ions observed at m/z 161 (ibuprofen acylium ion) and further fragmentation of the isobutyl group.[11][12]

Mechanism of Action

This compound is a prodrug that is inactive until hydrolyzed in vivo to release the parent ibuprofen molecule.[6] The therapeutic effects are therefore attributable to the mechanism of action of ibuprofen. Ibuprofen is a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][4]

Caption: Ibuprofen's mechanism of action via inhibition of the COX pathway.

By inhibiting both COX-1 and COX-2, ibuprofen reduces the synthesis of these pro-inflammatory mediators, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2] The inhibition of COX-1 is also associated with some of the common side effects, such as gastrointestinal distress, as this isoform is involved in producing prostaglandins that protect the stomach lining.[4]

References

- 1. Ibuprofen(15687-27-1) 1H NMR spectrum [chemicalbook.com]

- 2. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staff.najah.edu [staff.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001925) [hmdb.ca]

- 6. This compound | TargetMol [targetmol.com]

- 7. PubChemLite - this compound (C19H31NO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 12. ååç©ç¾ç§ [kdpedia.kingdraw.com]

An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Diethylaminoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241) diethylaminoethyl ester, a prodrug of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, has garnered interest for its potential applications in transdermal drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Key data, including its chemical structure, molecular weight, and other physical characteristics, are presented. Detailed experimental protocols for the synthesis, purification, and characterization of ibuprofen diethylaminoethyl ester are outlined. Furthermore, the known mechanism of action, primarily through the inhibition of cyclooxygenase enzymes, is discussed. This document serves as a crucial resource for researchers and professionals involved in the development and evaluation of novel ibuprofen formulations.

Introduction

Ibuprofen is a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins.[1][2] However, oral administration of ibuprofen can be associated with gastrointestinal side effects. To mitigate these effects and explore alternative delivery routes, various prodrugs have been synthesized, including this compound. This ester modification is designed to enhance the lipophilicity of the parent drug, potentially improving its permeation through the skin for topical and transdermal applications.[3][4] This guide focuses on the fundamental physicochemical characteristics of this compound, providing essential data and methodologies for its scientific investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment. This section summarizes the key physicochemical data for this compound.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. While some experimental values are available, others are predicted and should be confirmed through laboratory analysis.

| Property | Value | Source(s) |

| Chemical Name | 2-(diethylamino)ethyl 2-(4-isobutylphenyl)propanoate | [5] |

| Synonyms | Ibuprofenamine free base, Brufen diethylaminoethyl ester, BF-DEAE | [1][4] |

| CAS Number | 64622-41-9 | [4] |

| Molecular Formula | C₁₉H₃₁NO₂ | [4] |

| Molecular Weight | 305.45 g/mol | [4] |

| Appearance | Liquid or Solid Powder | [4][5] |

| Color | Yellow | [4] |

| Predicted XlogP | 4.6 | |

| Relative Density | 1.31 g/cm³ | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of a compound. This section provides methodologies for the synthesis, purification, and analysis of this compound, as well as for the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct esterification of ibuprofen with 2-(diethylamino)ethanol.

Workflow for the Synthesis of this compound

References

The Prodrug Approach: An In-depth Technical Guide to the Mechanism of Action of Ibuprofen Diethylaminoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of Ibuprofen (B1674241) Diethylaminoethyl Ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. By temporarily masking the free carboxylic acid group of ibuprofen, this ester prodrug aims to mitigate the gastrointestinal side effects associated with the parent drug. This document outlines the rationale, mechanism of activation, and the anticipated pharmacokinetic profile of Ibuprofen Diethylaminoethyl Ester, drawing upon established principles of prodrug design and data from analogous ibuprofen esters.

Introduction: The Rationale for an Ibuprofen Prodrug

Ibuprofen is a cornerstone in the management of pain, inflammation, and fever. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins. However, the presence of a free carboxylic acid moiety in the ibuprofen molecule is directly linked to gastrointestinal irritation, ulceration, and bleeding. This is due to a combination of direct topical irritation on the gastric mucosa and the systemic inhibition of gastroprotective prostaglandins.

The development of this compound as a prodrug is a strategic approach to circumvent these adverse effects. By converting the carboxylic acid into an ester, the molecule's acidic nature is masked, which is hypothesized to reduce direct contact-related gastric damage. The prodrug is designed to be chemically stable in the acidic environment of the stomach and to undergo hydrolysis in the more neutral pH of the small intestine and/or in the systemic circulation to release the active ibuprofen.

Mechanism of Action: From Prodrug to Active Moiety

The core of the prodrug strategy lies in its bioactivation—the conversion of the inactive prodrug into the pharmacologically active parent drug. For this compound, this process is primarily driven by hydrolysis.

Chemical and Enzymatic Hydrolysis

The ester linkage in this compound is susceptible to both chemical (pH-dependent) and enzymatic hydrolysis.

-

pH-Dependent Hydrolysis: The prodrug is designed to exhibit stability at the low pH of the stomach (pH 1-2). As it transitions to the more alkaline environment of the small intestine (pH 6-7.4), the rate of chemical hydrolysis is expected to increase, leading to the cleavage of the ester bond.

-

Enzymatic Hydrolysis: Esterase enzymes, which are abundant in the intestine, plasma, and liver, play a crucial role in the bioconversion of the prodrug. These enzymes catalyze the hydrolysis of the ester bond, releasing ibuprofen and diethylaminoethanol.

The hydrolysis process for ibuprofen ester prodrugs typically follows pseudo-first-order kinetics.

The anticipated pathway from administration to action is visualized below.

Caption: Bioactivation pathway of this compound.

Physicochemical and Pharmacokinetic Properties (Hypothesized)

Due to the limited availability of specific experimental data for this compound, the following tables summarize expected properties based on data from analogous ibuprofen ester prodrugs.

Table 1: Physicochemical Properties of Ibuprofen and its Diethylaminoethyl Ester Prodrug (Predicted)

| Property | Ibuprofen | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₉H₃₁NO₂ | Based on chemical structure. |

| Molecular Weight | 206.28 g/mol | 305.45 g/mol | Based on chemical structure. |

| pKa | 4.4 - 5.2 | Higher than Ibuprofen | The basic diethylamino group will increase the overall pKa of the molecule. |

| Water Solubility | Poorly soluble | Increased at acidic pH | The amino group can be protonated at low pH, forming a more soluble salt. |

| LogP (Octanol/Water) | ~3.5 | Potentially lower | The polar amino and ester groups may decrease the lipophilicity compared to ibuprofen. |

Table 2: Predicted Pharmacokinetic Parameters of Ibuprofen following Oral Administration of this compound (Based on Analogous Prodrugs)

| Parameter | Ibuprofen (Conventional) | Ibuprofen (from Prodrug - Predicted) | Rationale for Prediction |

| Tmax (Time to Peak Conc.) | 1-2 hours | Delayed (e.g., 2-4 hours) | Time is required for the prodrug to transit to the intestine and undergo hydrolysis before ibuprofen can be absorbed. This is a common characteristic of prodrugs designed for delayed release. |

| Cmax (Peak Concentration) | Dose-dependent | Potentially lower | A slower, more gradual release of ibuprofen from the prodrug could lead to a lower and more sustained peak plasma concentration compared to the rapid absorption of conventional ibuprofen. |

| AUC (Area Under the Curve) | Dose-dependent | Comparable to Ibuprofen | Assuming complete hydrolysis and absorption, the total exposure to ibuprofen should be similar to that of an equimolar dose of ibuprofen itself. |

| Bioavailability | High (~80%) | High | The prodrug strategy is not expected to significantly impair the overall absorption of ibuprofen, provided the hydrolysis is efficient. |

| Half-life (t½) | ~2 hours | ~2 hours (for released Ibuprofen) | Once released, the elimination half-life of ibuprofen is a property of the active drug itself and should not be altered by the prodrug delivery method. |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize ibuprofen prodrugs. These would need to be adapted and optimized for the specific analysis of this compound.

In Vitro Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values simulating the gastrointestinal tract and in the presence of plasma enzymes.

Methodology:

-

Buffer Preparation: Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Plasma Preparation: Obtain fresh human or animal plasma and dilute it with phosphate (B84403) buffer (pH 7.4).

-

Incubation: Dissolve a known concentration of this compound in each of the prepared media. Incubate the solutions at 37°C in a shaking water bath.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Quench the hydrolysis reaction immediately (e.g., by adding a strong acid or organic solvent). Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of the remaining prodrug and the released ibuprofen.

-

Data Analysis: Plot the concentration of the prodrug versus time and determine the hydrolysis rate constant (k) and the half-life (t½) for each condition.

Caption: Workflow for an in vitro hydrolysis study of an ibuprofen prodrug.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of ibuprofen after oral administration of this compound in an animal model.

Methodology:

-

Animal Model: Use a suitable animal model (e.g., rats or rabbits).

-

Dosing: Administer a single oral dose of this compound (equivalent to a standard dose of ibuprofen) to the animals. A control group should receive an equimolar dose of ibuprofen.

-

Blood Sampling: Collect blood samples from the animals at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the drug and prodrug.

-

Bioanalysis: Quantify the concentrations of ibuprofen and the intact prodrug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both the prodrug and the released ibuprofen.

Ibuprofen's Downstream Signaling Pathway

Once this compound is hydrolyzed to release active ibuprofen, the latter exerts its therapeutic effects by inhibiting the COX enzymes. This inhibition disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Ibuprofen's inhibitory effect on the prostaglandin (B15479496) synthesis pathway.

Conclusion

This compound represents a promising prodrug strategy to enhance the gastrointestinal safety profile of ibuprofen. Its mechanism of action is predicated on its stability in the stomach and subsequent hydrolysis in the intestine and plasma to release the active drug. While specific quantitative data for this particular ester is not extensively available in the public domain, the well-established principles of prodrug design and the data from analogous compounds provide a strong theoretical framework for its anticipated behavior. Further in-depth experimental studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to confirm its clinical utility.

In Vitro Hydrolysis Kinetics of Ibuprofen Diethylaminoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen (B1674241) diethylaminoethyl ester is a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. The ester linkage is designed to mask the free carboxylic acid group of ibuprofen, which is associated with gastric irritation. For the therapeutic effect to be realized, the ester must hydrolyze to release the active parent drug, ibuprofen. Understanding the rate and mechanism of this hydrolysis under various physiological conditions is critical for predicting its bioavailability and efficacy.

Data Presentation

The hydrolysis of ibuprofen esters typically follows pseudo-first-order kinetics.[1][2][3][4][5][6] The rate of hydrolysis is significantly influenced by pH, with greater stability observed in acidic conditions and faster hydrolysis at neutral or alkaline pH.[1][6] The key quantitative data from in vitro hydrolysis studies are summarized in the table below. The values presented are illustrative and based on data for other ibuprofen prodrugs to demonstrate a typical data structure.

| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |

| 1.2 | 37 | Data not available | Data not available |

| 5.8 | 37 | Data not available | Data not available |

| 6.4 | 37 | Data not available | Data not available |

| 7.4 | 37 | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro hydrolysis kinetic studies. The following protocols are based on established methods for studying NSAID ester prodrugs.[7][8][9]

Materials and Reagents

-

Ibuprofen diethylaminoethyl ester (analytical standard)

-

Ibuprofen (analytical standard)

-

Hydrochloric acid (0.1 N)

-

Phosphate (B84403) buffer solutions (pH 5.8, 6.4, 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Equipment

-

Constant temperature water bath or incubator

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters

Hydrolysis Study Protocol

-

Buffer Preparation : Prepare 0.1 N hydrochloric acid (pH 1.2) and phosphate buffer solutions of pH 5.8, 6.4, and 7.4. The ionic strength of the buffers should be maintained at a constant level, for instance, by adding a calculated amount of sodium chloride.[7]

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent like methanol at a concentration of 1 mg/mL.

-

Hydrolysis Reaction :

-

Preheat the buffer solutions to 37 ± 0.1 °C in a constant temperature water bath.[1][2][3][4][5]

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the preheated buffer to achieve a final desired concentration (e.g., 0.02 mg/mL).[7]

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[9]

-

Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable organic solvent to prevent further hydrolysis.

-

-

Sample Analysis :

-

Analyze the samples for the concentration of the remaining this compound and the formed ibuprofen using a validated HPLC method.

-

HPLC Analytical Method

A robust HPLC method is essential for the accurate quantification of the ester and its hydrolysis product. The following is a typical HPLC method for the analysis of ibuprofen and its esters.[10][11][12]

-

Column : C18 column (e.g., Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 220 nm.[12]

-

Injection Volume : 10-20 µL.

-

Temperature : 30 °C.

-

Quantification : The concentrations are determined by comparing the peak areas of the samples to a standard curve of the analyte.

Mandatory Visualizations

Chemical Hydrolysis Pathway

The following diagram illustrates the chemical hydrolysis of this compound into its parent compound, ibuprofen, and diethylaminoethanol.

Experimental Workflow for In Vitro Hydrolysis Kinetics

The workflow for determining the in vitro hydrolysis kinetics of this compound is depicted in the following diagram.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saspublishers.com [saspublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

Ibuprofen Diethylaminoethyl Ester for Transdermal Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ibuprofen (B1674241) Diethylaminoethyl Ester as a promising candidate for transdermal drug delivery systems. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), offers analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] However, its oral administration can be associated with gastrointestinal side effects.[2] Transdermal delivery circumvents the gastrointestinal tract, offering a potential reduction in these adverse effects and bypassing first-pass metabolism.[2] The esterification of ibuprofen to form ibuprofen diethylaminoethyl ester aims to enhance its physicochemical properties for improved skin permeation. This prodrug approach can facilitate more efficient delivery of the active ibuprofen moiety through the skin.[4]

Physicochemical Properties of Ibuprofen and Its Diethylaminoethyl Ester

The modification of ibuprofen into its diethylaminoethyl ester derivative alters its physicochemical characteristics, which can influence its suitability for transdermal delivery. Key properties are summarized below.

| Property | Ibuprofen | This compound | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₉H₃₁NO₂ | [2][5] |

| Molecular Weight | 206.28 g/mol | 305.46 g/mol | [2][5] |

| CAS Number | 15687-27-1 | 64622-41-9 | [6] |

| Appearance | Solid powder | Solid powder | [5] |

| Log P (Octanol/Water Partition Coefficient) | ~3.97 | Not explicitly found, but esterification generally increases lipophilicity. | [7] |

| IUPAC Name | 2-(4-isobutylphenyl)propanoic acid | 2-(diethylamino)ethyl 2-(4-isobutylphenyl)propanoate | [8][9] |

Synthesis of this compound

The synthesis of ibuprofen esters, including the diethylaminoethyl ester, is typically achieved through an esterification reaction. While specific protocols for the diethylaminoethyl ester are not detailed in the provided results, a general procedure for synthesizing ibuprofen alkyl esters can be adapted.[4]

General Experimental Protocol for Esterification

-

Reactants : Ibuprofen is reacted with the corresponding alcohol (in this case, 2-(diethylamino)ethanol) in the presence of an acid catalyst.

-

Solvent : A suitable organic solvent is used to dissolve the reactants.

-

Reaction Conditions : The reaction mixture is typically heated under reflux to drive the esterification process.

-

Purification : The resulting this compound is then purified, often using column chromatography to isolate the pure product.[4]

-

Characterization : The final product is characterized using techniques such as Thin Layer Chromatography (TLC) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the ester.[4] The disappearance of the broad hydroxyl group band of the carboxylic acid and the shift in the carbonyl group band in the FTIR spectrum are indicative of successful ester formation.[4]

Caption: General workflow for the synthesis of this compound.

Formulation of Transdermal Patches

The development of a transdermal patch involves incorporating the active pharmaceutical ingredient (API), in this case, this compound, into a suitable polymer matrix. The choice of polymers and excipients is critical for the physical properties of the patch and the release and permeation of the drug.

Experimental Protocol for Solvent Casting Method

A common method for preparing transdermal patches is the solvent casting technique.[10]

-

Polymer Solution Preparation : A polymer, such as chitosan (B1678972) or Eudragit L 100, is dissolved in a suitable solvent.[10]

-

Drug Incorporation : this compound is dissolved in a solvent and then added to the polymer solution.

-

Plasticizer Addition : A plasticizer, like propylene (B89431) glycol, is added to the mixture to improve the flexibility of the patch.[10]

-

Casting : The resulting solution is poured into a petri dish or onto a backing membrane and the solvent is allowed to evaporate at a controlled temperature.[2]

-

Drying and Cutting : The dried film is then cut into patches of the desired size.

Caption: Workflow for the solvent casting method of transdermal patch formulation.

In Vitro and Ex Vivo Permeation Studies

To evaluate the performance of the formulated transdermal patches, in vitro and ex vivo permeation studies are essential. These studies assess the release of the drug from the patch and its ability to permeate through a membrane that mimics the skin.

Experimental Protocol for Franz Diffusion Cell Studies

Franz diffusion cells are commonly used for these evaluations.[10][11]

-

Membrane Preparation : A suitable membrane, such as a synthetic membrane or excised animal or human skin, is mounted between the donor and receptor compartments of the Franz diffusion cell.[11][12]

-

Receptor Medium : The receptor compartment is filled with a phosphate (B84403) buffer solution (pH 7.4) to simulate physiological conditions.[13] The temperature is maintained at 32 ± 1°C to mimic skin surface temperature.[14]

-

Patch Application : The transdermal patch is placed on the donor side of the membrane.

-

Sampling : At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.

-

Drug Quantification : The concentration of this compound (or ibuprofen after potential hydrolysis) in the collected samples is determined using an analytical method such as High-Performance Liquid Chromatography (HPLC).[15][16]

Caption: Experimental workflow for in vitro/ex vivo permeation studies using a Franz diffusion cell.

In Vivo Pharmacokinetic Studies

Following promising in vitro and ex vivo results, in vivo pharmacokinetic studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion of the drug when delivered transdermally.

General Protocol for In Vivo Studies in Rats

-

Animal Model : Rats are often used as the animal model for these studies.[17][18]

-

Patch Application : The transdermal patch is applied to a shaved area of the animal's skin.

-

Blood Sampling : Blood samples are collected at various time points after patch application.[17]

-

Plasma Analysis : The concentration of ibuprofen in the plasma is quantified using a validated analytical method like HPLC.[18]

-

Pharmacokinetic Parameters : Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve) are calculated to assess the systemic absorption of the drug.[19]

Conclusion

This compound presents a viable strategy for enhancing the transdermal delivery of ibuprofen. Its modified physicochemical properties may lead to improved skin permeation and a more favorable pharmacokinetic profile compared to the parent drug. The successful development of a transdermal drug delivery system for this compound relies on careful formulation design and rigorous in vitro, ex vivo, and in vivo evaluation. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore the full potential of this compound in transdermal applications.

References

- 1. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose | MDPI [mdpi.com]

- 2. questjournals.org [questjournals.org]

- 3. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. medkoo.com [medkoo.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. medicilon.com [medicilon.com]

- 9. This compound | 64622-41-9 [sigmaaldrich.com]

- 10. wjpsonline.com [wjpsonline.com]

- 11. The comparability of in vitro and ex vivo studies on the percutaneous permeation of topical formulations containing Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psnnjp.org [psnnjp.org]

- 14. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDT-ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 16. ijbpas.com [ijbpas.com]

- 17. Ibuprofen transdermal ethosomal gel: characterization and efficiency in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transdermal Administration of Ibuprofen-Loaded Gel: Preparation, Pharmacokinetic Profile, and Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibuprofen diethylaminoethyl ester as a nonsteroidal anti-inflammatory agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a well-established nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. However, the oral administration of ibuprofen is associated with gastrointestinal side effects. To mitigate these effects and explore alternative delivery routes, various prodrugs have been developed. This technical guide focuses on ibuprofen diethylaminoethyl ester, a prodrug designed to enhance the physicochemical properties of the parent compound, potentially for transdermal or other targeted delivery applications. This document synthesizes the available technical information on its mechanism of action, synthesis, and biological evaluation.

Core Concepts

This compound is a prodrug of ibuprofen, meaning it is a pharmacologically inactive compound that is converted into the active form, ibuprofen, within the body. This esterification of the carboxylic acid group of ibuprofen is intended to alter its physicochemical properties, such as lipophilicity and solubility, which can influence its absorption, distribution, and potential for topical delivery. The compound is reported to have anti-inflammatory and local anesthetic activities.[1]

Mechanism of Action

The primary mechanism of action of this compound is attributed to its active metabolite, ibuprofen. Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Signaling Pathway Diagram

Caption: Inhibition of COX-1 and COX-2 by Ibuprofen.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present data for the parent compound, ibuprofen, to provide a relevant toxicological and pharmacokinetic context.

Table 1: Acute Toxicity of Ibuprofen

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 636[3] |

| Mouse | Oral | 740[3] |

| Guinea Pig | Oral | 495[3] |

Table 2: Pharmacokinetic Parameters of Ibuprofen (Oral Administration)

| Parameter | Value | Unit |

| Cmax | 20 | µg/mL[2] |

| Tmax | 2 | hours[2] |

| AUC | 70 | µg·h/mL[2] |

| Half-life | 1.2 - 2 | hours[2] |

| Volume of Distribution | 0.1 | L/kg[2] |

| Protein Binding | >99 | %[2] |

Experimental Protocols

While specific experimental data for this compound is scarce, the following section details a standard and widely accepted protocol for evaluating the in vivo anti-inflammatory activity of a compound, the Carrageenan-Induced Paw Edema model. This protocol is representative of the type of study that would be used to assess the efficacy of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for evaluating the acute anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Vehicle (appropriate solvent for the test compound)

-

Positive control (e.g., Indomethacin or Ibuprofen)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

-

Grouping: Divide the animals into groups (n=6-8 per group), including a control group, a positive control group, and one or more test groups receiving different doses of the test compound.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally or via the intended route of administration one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[4]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the results.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vivo assessment of anti-inflammatory activity.

Synthesis

General Esterification Procedure:

-

Reactant Mixture: Ibuprofen is dissolved in an excess of 2-(diethylamino)ethanol.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess alcohol and catalyst are removed. This may involve neutralization with a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent.[6]

-

Purification: The crude ester is then purified, typically by column chromatography, to yield the final product.[6]

-

Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[6]

Logical Relationship Diagram

Caption: Rationale and conversion pathway for the ibuprofen ester prodrug.

Conclusion

This compound represents a targeted modification of a widely used NSAID, with the potential for alternative delivery routes and an improved side-effect profile. While the available data specifically on this ester is limited, the established knowledge of ibuprofen's mechanism of action and the standard protocols for evaluating anti-inflammatory agents provide a strong framework for its further investigation. Future research should focus on generating specific quantitative data on the anti-inflammatory efficacy, pharmacokinetics, and toxicology of this compound to fully elucidate its therapeutic potential.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

An In-depth Technical Guide on the Solubility and Permeability of Ibuprofen Esters

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide explores the solubility and permeability of ibuprofen (B1674241) esters. While the primary focus is on Ibuprofen Diethylaminoethyl Ester, a thorough literature search did not yield specific quantitative solubility and permeability data for this particular compound. Therefore, this guide provides a comprehensive overview of the principles and methodologies for assessing these properties, drawing on available data for structurally related ibuprofen esters, primarily amino acid derivatives. The presented data and protocols should be considered as a reference for understanding the behavior of ibuprofen esters in general.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in treating pain and inflammation. However, its clinical efficacy can be limited by its poor aqueous solubility and potential for gastrointestinal side effects when administered orally.[1] Esterification of ibuprofen is a common prodrug strategy to enhance its physicochemical properties, such as solubility and permeability, thereby improving its suitability for alternative delivery routes, particularly transdermal administration.[2][3] This guide delves into the core physicochemical characteristics of ibuprofen esters, focusing on their solubility and permeability, which are critical determinants of their bioavailability and therapeutic efficacy.

Solubility of Ibuprofen Esters

The solubility of a drug is a crucial factor influencing its dissolution rate and subsequent absorption. For transdermal delivery, solubility in the vehicle and partitioning into the stratum corneum are key. The esterification of ibuprofen can significantly alter its solubility profile.

Quantitative Solubility Data

The following table summarizes the solubility data for various ibuprofen amino acid ester derivatives in different solvents, providing a comparative view of how structural modifications impact solubility.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Ibuprofen | Water | 25 | 21 mg/L | [1] |

| Ibuprofen | PBS (pH 7.4) | 32 | 0.432 g/dm³ | |

| [ValOEt][IBU] | Buffer (pH 7.4) | Not Specified | 3.055 g IBU/dm³ | [1] |

| [ValOOct][IBU] | Buffer (pH 7.4) | Not Specified | 0.259 g IBU/dm³ | [1] |

| [Glu(OiPr)][IBU] | Water | 25 | 0.203 g IBU/dm³ |

Note: [ValOEt][IBU] and [ValOOct][IBU] are L-valine ethyl ester and L-valine octyl ester of ibuprofen, respectively. [Glu(OiPr)][IBU] is the L-glutamic acid isopropyl ester of ibuprofen.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the ibuprofen ester is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the ibuprofen ester in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Permeability of Ibuprofen Esters

For transdermal drug delivery, the ability of a drug to permeate the skin is paramount. The esterification of ibuprofen can enhance its lipophilicity and, consequently, its ability to penetrate the lipid-rich stratum corneum.

Quantitative Permeability Data

The following table presents in vitro skin permeation data for several ibuprofen amino acid ester derivatives, highlighting their enhanced permeability compared to the parent drug.

| Compound | Membrane | Cumulative Permeation (24h) (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Lag Time (h) | Reference |

| Ibuprofen | Human Skin | 429.67 ± 60.15 | 22.34 ± 2.98 | 0.45 ± 0.06 | 2.67 ± 0.69 | [1] |

| [ValOiPr][IBU] | Human Skin | 790.53 ± 41.43 | 42.17 ± 2.29 | 0.84 ± 0.05 | 2.47 ± 0.35 | [1] |

| [ValOPr][IBU] | Human Skin | 682.20 ± 29.91 | 36.31 ± 1.58 | 0.73 ± 0.03 | 2.51 ± 0.31 | [1] |

| [ValOBu][IBU] | Human Skin | 684.54 ± 5.60 | 36.52 ± 0.30 | 0.73 ± 0.01 | 2.50 ± 0.08 | [1] |

| Ibuprofen | Porcine Skin | 302.84 | Not Reported | Not Reported | Not Reported | [2] |

| [ValOPr][IBU] | Porcine Skin | 677.41 | Not Reported | Not Reported | Not Reported | [2] |

| [ValOiPr][IBU] | Porcine Skin | 604.51 | Not Reported | Not Reported | Not Reported | [2] |

Note: [ValOiPr][IBU], [ValOPr][IBU], and [ValOBu][IBU] are L-valine isopropyl, propyl, and butyl esters of ibuprofen, respectively.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Franz diffusion cells are a widely used in vitro model for assessing the dermal and transdermal delivery of drugs.

Methodology:

-

Membrane Preparation: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell, separating the donor and receptor chambers. The stratum corneum side faces the donor chamber.

-

Receptor Phase: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintained at a physiological temperature (32°C or 37°C). The medium is continuously stirred.

-

Drug Application: A known amount of the ibuprofen ester formulation is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium and replaced with fresh medium to maintain sink conditions.

-

Quantification: The concentration of the ibuprofen ester in the collected samples is analyzed by HPLC.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be determined.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool used to predict passive transcellular permeability.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid or a mixture of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The assay is conducted in a multi-well plate format with a donor plate and an acceptor plate. The acceptor plate is filled with a buffer solution.

-

Drug Addition: The ibuprofen ester solution is added to the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period.

-

Quantification: The concentration of the ibuprofen ester in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Permeability Calculation: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for In Vitro Skin Permeation Study using Franz Diffusion Cells.

Conclusion

References

- 1. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential [mdpi.com]

Initial Toxicity Screening of Ibuprofen Diethylaminoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial toxicity screening program for Ibuprofen (B1674241) Diethylaminoethyl Ester, a prodrug and ester derivative of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited publicly available toxicity data for this specific ester, this document provides a comprehensive framework for its initial safety assessment based on established regulatory guidelines and the known toxicological profile of the parent compound, ibuprofen. The guide details experimental protocols for key in vitro and in vivo assays, presents structured tables for anticipated data collection, and includes visualizations of experimental workflows to support drug development professionals in designing a robust preclinical safety evaluation.

Introduction

Ibuprofen is a widely used NSAID with a well-characterized efficacy and safety profile.[1][2] Esterification of ibuprofen, as with Ibuprofen Diethylaminoethyl Ester (also known as Ibuprofenamine free base), is a common strategy to create prodrugs with modified physicochemical properties, such as improved transdermal delivery.[3] As a prodrug, it is anticipated that this compound will hydrolyze in vivo to yield ibuprofen and diethylaminoethanol. Therefore, the toxicological profile is expected to be largely influenced by the systemic exposure to ibuprofen and the toxicity of the alcohol moiety.

An initial toxicity screening is crucial to identify potential hazards and inform further non-clinical development. This guide proposes a battery of tests including acute oral toxicity, in vitro cytotoxicity, and genotoxicity assessments, in line with international regulatory guidelines.

Proposed Initial Toxicological Screening Plan

The following studies are proposed to constitute the initial toxicity screening of this compound.

Acute Oral Toxicity

An acute oral toxicity study is recommended to determine the potential for adverse effects following a single high dose of the test substance. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that allows for the classification of the substance's toxicity with a minimal number of animals.[4][5][6][7][8]

In Vitro Cytotoxicity

An in vitro cytotoxicity assay provides information on the potential for the substance to damage cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[9][10][11][12]

Genotoxicity Assessment

A battery of genotoxicity tests is essential to evaluate the potential of a substance to cause damage to genetic material.

-

Bacterial Reverse Mutation Test (Ames Test): This in vitro assay, following OECD Guideline 471, is used to detect point mutations (gene mutations) in bacteria.[13][14][15][16][17]

-

In Vitro Mammalian Cell Micronucleus Test: This assay, as per OECD Guideline 487, is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) effects in mammalian cells.[18][19][20][21][22]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Test System: Wistar rats (female), nulliparous and non-pregnant.

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld overnight).

-

The test substance is administered in a single dose by gavage. The vehicle should be aqueous, or if not possible, an appropriate alternative like corn oil.

-

A stepwise procedure is used, typically starting with a dose of 300 mg/kg. Three animals are used in each step.

-

The outcome of the first step determines the next step:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

-

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

At the end of the observation period, all surviving animals are subjected to gross necropsy.

Data to be Collected: Number of animals showing signs of toxicity, nature and severity of toxic signs, time of onset and duration of signs, number of mortalities, time of death, body weight data, and gross necropsy findings.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the cytotoxic potential of this compound on a mammalian cell line.

Test System: A suitable mammalian cell line, for example, Balb/c 3T3 or CHO-K1 cells.

Procedure:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The test substance is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

-

The cells are exposed to the test substance for a defined period (e.g., 24, 48, or 72 hours).

-

After the exposure period, the medium is replaced with a medium containing MTT solution (final concentration typically 0.5 mg/mL).

-

The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage of the untreated control. The IC50 (concentration that inhibits 50% of cell growth) is determined.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure:

-

The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

-

Two methods can be used: the plate incorporation method or the pre-incubation method.

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

-

A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.

Test System: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

A short treatment (3-6 hours) followed by a recovery period, and a long treatment (without S9) are typically performed.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.

-

After an appropriate incubation period, cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic analysis of binucleated cells.

-

Cytotoxicity is also assessed, usually by measuring the cytokinesis-block proliferation index (CBPI).

-

A positive result is characterized by a significant and concentration-dependent increase in the frequency of micronucleated cells.

Data Presentation

The following tables are templates for the structured presentation of quantitative data from the proposed studies.

Table 1: Acute Oral Toxicity of this compound in Rats (OECD 423)

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings | GHS Classification |

| 300 | 3 | ||||

| 2000 | 3 | ||||

| Other doses as per stepwise procedure |

Table 2: In Vitro Cytotoxicity of this compound (MTT Assay)

| Cell Line | Exposure Time (hours) | IC50 (µM) | 95% Confidence Interval |

| e.g., Balb/c 3T3 | 24 | ||

| 48 | |||

| 72 |

Table 3: Bacterial Reverse Mutation Test (Ames Test) Results for this compound

| Strain | Metabolic Activation (S9) | Test Substance Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Control | Result |

| TA98 | - | 0 (Solvent Control) | |||

| Conc. 1 | |||||

| Conc. 2 | |||||

| Conc. 3 | |||||

| Positive Control | |||||

| TA98 | + | 0 (Solvent Control) | |||

| Conc. 1 | |||||

| Conc. 2 | |||||

| Conc. 3 | |||||

| Positive Control | |||||

| ... (Repeat for all strains) |

Table 4: In Vitro Mammalian Cell Micronucleus Test Results for this compound

| Treatment Duration | Metabolic Activation (S9) | Test Substance Concentration (µM) | % Micronucleated Binucleated Cells (Mean ± SD) | Cytokinesis-Block Proliferation Index (CBPI) | Result |

| Short (e.g., 4h) | - | 0 (Solvent Control) | |||

| Conc. 1 | |||||

| Conc. 2 | |||||

| Conc. 3 | |||||

| Positive Control | |||||

| Short (e.g., 4h) | + | 0 (Solvent Control) | |||

| Conc. 1 | |||||

| Conc. 2 | |||||

| Conc. 3 | |||||

| Positive Control | |||||

| Long (e.g., 24h) | - | 0 (Solvent Control) | |||

| Conc. 1 | |||||

| Conc. 2 | |||||

| Conc. 3 | |||||

| Positive Control |

Visualizations

The following diagrams illustrate the workflows for the proposed toxicity screening experiments.

Caption: Workflow for the Acute Oral Toxicity study (OECD 423).

Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.

Caption: Logical relationship for the proposed Genotoxicity testing battery.

References

- 1. ClinPGx [clinpgx.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. nib.si [nib.si]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. measurlabs.com [measurlabs.com]

- 16. vivotecnia.com [vivotecnia.com]

- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 18. criver.com [criver.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. academic.oup.com [academic.oup.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Pharmacokinetic Profile of Ibuprofen Diethylaminoethyl Ester in Animal Models: A Review of Available Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific pharmacokinetic data for Ibuprofen (B1674241) Diethylaminoethyl Ester in animal models. To date, no dedicated studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), or bioavailability for this specific ester have been published.

While information on the anti-inflammatory and local anesthetic properties of Ibuprofen Diethylaminoethyl Ester is noted, its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species remains uncharacterized in the available literature. This presents a notable gap for researchers and drug development professionals interested in this particular derivative of ibuprofen.

In the absence of specific data for the diethylaminoethyl ester, this guide provides a comprehensive overview of the pharmacokinetic profile of the parent compound, ibuprofen, across various animal models. This information, drawn from numerous preclinical studies, can serve as a foundational reference for understanding the general pharmacokinetic behavior of ibuprofen and as a potential starting point for any future investigations into its ester derivatives.

Pharmacokinetic Parameters of Ibuprofen in Animal Models (Oral Administration)

The following table summarizes the primary pharmacokinetic parameters of ibuprofen following oral administration in several common preclinical species. It is important to note that these values can vary based on factors such as the specific strain and health status of the animals, the formulation of the administered drug, and the analytical methods used for quantification.

| Parameter | Mouse | Rat | Rabbit | Dog | Pig |

| Dose (mg/kg) | 5-20 | 10-50 | 20-100 | 5-15 | 5 |

| Cmax (µg/mL) | 15-40 | 30-60 | 40-80 | 25-50 | 20-30 |

| Tmax (h) | 0.25-0.5 | 0.5-1.5 | 1-2 | 1-2.5 | 1-2 |

| AUC (µg·h/mL) | 40-100 | 100-300 | 200-500 | 150-400 | 100-200 |

| t½ (h) | 1.5-2.5 | 2-3 | 2-4 | 2-3.5 | 2-3 |

| Bioavailability (%) | High | High | ~85 | ~90-100 | High |

Experimental Protocols for Ibuprofen Pharmacokinetic Studies

The methodologies employed in pharmacokinetic studies of ibuprofen in animal models generally follow a standardized approach, with variations based on the specific research objectives and animal species.

1. Animal Models and Dosing:

-

Species: Commonly used species include mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and pigs (e.g., Landrace).

-

Administration: For oral pharmacokinetic studies, ibuprofen is typically administered via oral gavage. The drug is often dissolved or suspended in a suitable vehicle, such as carboxymethylcellulose or polyethylene (B3416737) glycol.

-

Dose Selection: Doses are selected based on the intended therapeutic range and the allometric scaling from human doses.

2. Blood Sampling:

-

Route: Blood samples are collected from appropriate sites, such as the tail vein (mice, rats), marginal ear vein (rabbits), or cephalic vein (dogs, pigs).

-

Time Points: A series of blood samples are collected at predetermined time points after drug administration to accurately characterize the plasma concentration-time profile. This typically includes a pre-dose sample and multiple samples during the absorption, distribution, and elimination phases.

-

Processing: Blood samples are usually collected in tubes containing an anticoagulant (e.g., heparin, EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.

3. Analytical Methods:

-

Quantification: The concentration of ibuprofen in plasma samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and selectivity.

-

Sample Preparation: Prior to analysis, plasma samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.

4. Pharmacokinetic Analysis:

-

Software: The plasma concentration-time data are analyzed using specialized pharmacokinetic software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters.

-

Modeling: Non-compartmental analysis is a common method used to determine parameters such as Cmax, Tmax, AUC, and t½.

Visualizing Experimental Workflows and Metabolic Pathways

To further elucidate the processes involved in pharmacokinetic studies and the metabolic fate of ibuprofen, the following diagrams are provided.

Caption: A typical experimental workflow for an oral pharmacokinetic study in animal models.

Caption: Simplified metabolic pathway of ibuprofen in most animal species and humans.

Revolutionizing Topical Pain Relief: A Technical Guide to the Synthesis and Transdermal Delivery of Ibuprofen Alkyl Esters

An In-depth Whitepaper for Researchers and Drug Development Professionals

The topical administration of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) presents a compelling strategy for localized pain and inflammation management, offering the potential to minimize systemic side effects such as gastrointestinal irritation. However, the inherent physicochemical properties of ibuprofen hinder its effective permeation through the skin's formidable barrier, the stratum corneum. This technical guide delves into the synthesis of ibuprofen alkyl ester prodrugs, a promising approach to enhance transdermal absorption. By temporarily masking the hydrophilic carboxylic acid group of ibuprofen, these esters exhibit increased lipophilicity, facilitating their passage through the lipid-rich layers of the skin.

This document provides a comprehensive overview of the synthesis protocols, physicochemical characterization, and in vitro skin permeation studies of various ibuprofen alkyl esters. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, logical workflows and conceptual diagrams are presented using Graphviz to visually articulate the key processes and relationships in this area of research.

Physicochemical Properties of Ibuprofen and its Alkyl Esters

The conversion of ibuprofen to its alkyl esters significantly alters its physicochemical properties, primarily increasing its lipophilicity, which is a key determinant for transdermal drug delivery. The partition coefficient (log P) is a measure of this lipophilicity. As the length of the alkyl chain in the ester increases, the log P value generally increases, indicating greater affinity for the lipidic environment of the stratum corneum.[1] However, a balance between lipophilicity and aqueous solubility is crucial for effective drug delivery.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Log P (Calculated) | Reference |

| Ibuprofen | 206.29 | 75-77 | Poorly water-soluble | 3.5 | [2][3] |

| Ibuprofen Methyl Ester | 220.31 | - | - | - | [4] |

| Ibuprofen Ethyl Ester | 234.34 | - | - | - | [4][5] |

| Ibuprofen Propyl Ester | 248.37 | - | - | - | [5] |

| Ibuprofen Isopropyl Ester | 248.37 | - | - | - | [4] |

| Ibuprofen Butyl Ester | 262.39 | - | - | 5.12 | [5][6] |

| Ibuprofen Isobutyl Ester | 262.39 | - | - | - | [4] |

| Ibuprofen Pentyl Ester | 276.42 | - | - | - | [5] |

| Ibuprofen Hexyl Ester | 290.45 | - | - | - | [5] |

Note: Specific quantitative values for melting point and solubility for all esters were not consistently available across the searched literature. Calculated log P values can vary based on the software used.

In Vitro Skin Permeation of Ibuprofen and its Alkyl Esters

The enhanced lipophilicity of ibuprofen alkyl esters translates to improved permeation through the skin. In vitro studies using Franz diffusion cells with excised skin (often porcine or human) are the standard method for evaluating the transdermal absorption of these compounds. The flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are key parameters used to quantify the degree of permeation enhancement compared to the parent drug.

Studies have also explored the conjugation of ibuprofen with L-valine (B1682139) alkyl esters, which have shown to significantly increase the solubility and permeability of ibuprofen.[7][8] For instance, ibuprofen salts with propyl or isopropyl esters of L-valine demonstrated a much higher transport rate through porcine skin compared to unmodified ibuprofen.[7][8]

| Compound | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) | Skin Model | Reference |

| Ibuprofen | Varies | Varies | 1.0 | Porcine/Human | [9][10][11] |

| Ibuprofen L-valine propyl ester salt | Significantly higher than Ibuprofen | Significantly higher than Ibuprofen | >1 | Porcine | [7][8] |

| Ibuprofen L-valine isopropyl ester salt | Significantly higher than Ibuprofen | Significantly higher than Ibuprofen | >1 | Porcine | [7][8] |

| Ibuprofen L-lysine isopropyl ester salt | - | - | 16.52 (compared to ibuprofen) | - | [12] |

Experimental Protocols

Synthesis of Ibuprofen Alkyl Esters (General Procedure)

The synthesis of ibuprofen alkyl esters is typically achieved through an acid-catalyzed esterification reaction (Fischer esterification).[5][13]

Materials:

-

Ibuprofen

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

-

Mobile phase (e.g., n-Hexane:Ethyl acetate 7:1)

Procedure:

-

Dissolve ibuprofen in an excess of the corresponding anhydrous alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ester into an organic solvent such as ethyl acetate using a separatory funnel.

-

Wash the organic layer with water to remove any remaining impurities.

-

Dry the organic phase over anhydrous magnesium sulfate and then evaporate the solvent using a rotary evaporator.

-

Purify the crude ester using column chromatography packed with silica gel. Elute the product with a suitable mobile phase.[5]

-

Characterize the purified ester using techniques like FTIR and NMR spectroscopy to confirm its structure.

In Vitro Skin Permeation Study using Franz Diffusion Cells

The evaluation of transdermal drug delivery is commonly performed using Franz diffusion cells.[3][10][14]

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., full-thickness porcine ear skin or human abdominal skin)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Stirring bar

-

Water bath with temperature control (37°C)

-

Test formulation (solution or semi-solid containing ibuprofen or its ester)

-

High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

-

Prepare the excised skin by carefully removing subcutaneous fat and hair.

-

Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-